molecular formula C15H14 B15161915 1-(Cyclohexa-1,3-dien-1-yl)-1H-indene CAS No. 152956-53-1

1-(Cyclohexa-1,3-dien-1-yl)-1H-indene

Cat. No.: B15161915
CAS No.: 152956-53-1
M. Wt: 194.27 g/mol
InChI Key: XCJISUOZCIKKJZ-UHFFFAOYSA-N
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Description

1-(Cyclohexa-1,3-dien-1-yl)-1H-indene is an organic compound characterized by its unique structure, which includes a cyclohexa-1,3-diene moiety attached to an indene framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclohexa-1,3-dien-1-yl)-1H-indene typically involves the reaction of cyclohexa-1,3-diene with indene under specific conditions. One common method is the Diels-Alder reaction, where cyclohexa-1,3-diene acts as a diene and indene as a dienophile. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclohexa-1,3-dien-1-yl)-1H-indene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the diene moiety to a more saturated form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indene ring or the diene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Halogenation can be achieved using halogens like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce more saturated hydrocarbons.

Scientific Research Applications

1-(Cyclohexa-1,3-dien-1-yl)-1H-indene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Cyclohexa-1,3-dien-1-yl)-1H-indene involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through binding to specific receptors or enzymes, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexa-1,3-diene: Shares the diene moiety but lacks the indene framework.

    Indene: Contains the indene structure but does not have the cyclohexa-1,3-diene moiety.

Uniqueness

1-(Cyclohexa-1,3-dien-1-yl)-1H-indene is unique due to the combination of the cyclohexa-1,3-diene and indene structures, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications that require the combined characteristics of both moieties.

Properties

CAS No.

152956-53-1

Molecular Formula

C15H14

Molecular Weight

194.27 g/mol

IUPAC Name

1-cyclohexa-1,3-dien-1-yl-1H-indene

InChI

InChI=1S/C15H14/c1-2-6-12(7-3-1)15-11-10-13-8-4-5-9-14(13)15/h1-2,4-6,8-11,15H,3,7H2

InChI Key

XCJISUOZCIKKJZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CC=C1)C2C=CC3=CC=CC=C23

Origin of Product

United States

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